molecular formula C15H14N4O3 B7533643 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

カタログ番号 B7533643
分子量: 298.30 g/mol
InChIキー: FPRGMXUBEIMLRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. The compound has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression and play a critical role in cancer progression.

作用機序

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the activity of BET proteins, which are involved in the regulation of gene expression by binding to acetylated histones. BET proteins play a critical role in cancer progression by promoting the expression of oncogenes and suppressing the expression of tumor suppressor genes. By inhibiting the activity of BET proteins, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can disrupt the expression of these genes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a selective and potent inhibitory effect on BET proteins, with minimal effects on other bromodomain-containing proteins. The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice.

実験室実験の利点と制限

One advantage of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its selectivity and potency for BET proteins, which makes it a useful tool for studying the role of these proteins in cancer progression. However, one limitation of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its potential off-target effects on other bromodomain-containing proteins, which could complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for the development of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Another direction is the development of combination therapies that target multiple pathways involved in cancer progression. Finally, the identification of biomarkers that can predict response to 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide could help to guide patient selection and improve clinical outcomes.

合成法

The synthesis of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide involves the reaction of 3-nitro-4-(pyridin-3-yl)benzoic acid with cyclopropylamine and subsequent coupling with benzoyl chloride. The final product is obtained after purification using column chromatography.

科学的研究の応用

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In vivo studies have also shown that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can inhibit tumor growth and prolong survival in mouse models of cancer.

特性

IUPAC Name

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(18-12-2-1-7-16-9-12)10-3-6-13(17-11-4-5-11)14(8-10)19(21)22/h1-3,6-9,11,17H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGMXUBEIMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。